molecular formula C16H13FN2O2 B15275563 Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B15275563
M. Wt: 284.28 g/mol
InChI Key: YBEWRCLDGLPYMN-UHFFFAOYSA-N
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Description

Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1170572-92-5) is a fluorinated imidazopyridine derivative characterized by a 2-fluorophenyl substituent at the 6-position of the heterocyclic core and an ethyl ester group at the 2-position. It is commercially available from suppliers like ECA International Corporation and BLDpharm, with purities typically ≥95% .

Properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C16H13FN2O2/c1-2-21-16(20)14-10-19-9-11(7-8-15(19)18-14)12-5-3-4-6-13(12)17/h3-10H,2H2,1H3

InChI Key

YBEWRCLDGLPYMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isocyanide . The reaction is usually carried out in the presence of a catalyst such as a Lewis acid or a transition metal complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of metal-free catalysts and environmentally benign solvents, are often employed to minimize the ecological impact .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at reactive sites such as double bonds or hydroxyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or neutral conditions.

Reaction Type Reagents Conditions Product
OxidationKMnO₄, H₂O₂Acidic (H₂SO₄)Ketones or epoxide-like
Oxidative couplingCuI, O₂Aerobic conditionsCross-linked derivatives

The fluorinated phenyl group may influence reactivity by stabilizing oxidized intermediates.

Reduction Reactions

Reduction typically targets carbonyl groups (e.g., esters) or aromatic rings. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Reaction Type Reagents Conditions Product
Ester reductionLiAlH₄THF, reflux6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylic acid

The ethyl ester group is particularly reactive, enabling conversion to carboxylic acids.

Substitution Reactions

The fluorinated phenyl group directs electrophilic substitution due to the electron-withdrawing nature of fluorine. Nucleophilic aromatic substitution is also possible at activated positions.

Reaction Type Reagents Mechanism Product
Electrophilic substitutionNO₂⁺, SO₃HFluorine directs substitutionSubstituted fluorophenyl derivatives
Nucleophilic substitutionNH₃, OH⁻Activated aromatic positionsAmino- or hydroxyl-substituted derivatives

The imidazo[1,2-a]pyridine core may also participate in substitution, depending on the reactivity of the nitrogen atoms.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Reaction Type Reagents Conditions Product
Acidic hydrolysisHCl, H₂ORefluxCarboxylic acid
Basic hydrolysisNaOH, H₂OAqueous solutionSodium carboxylate salt

This reaction is critical for generating bioactive derivatives in medicinal chemistry.

Cyclization Reactions

The compound may undergo intramolecular cyclization if reactive groups (e.g., carbonyls, amines) are present. Triflic anhydride or microwave irradiation can facilitate such processes .

Reaction Type Reagents Conditions Product
CyclodehydrationTriflic anhydride2-methoxypyridineTricyclic derivatives
Microwave-assistedNeat reagentsMicrowave, 65°CCyclized imidazopyridines

These reactions often lead to fused heterocycles with enhanced stability .

Metal-Catalyzed Reactions

Copper (CuI) or iodine catalysis enables oxidative coupling or C-N bond formation. These reactions are compatible with diverse functional groups .

Reaction Type Reagents Conditions Product
Oxidative couplingCuI, O₂Aerobic, THFCross-linked derivatives
C-N bond formationFlavin, I₂Aqueous solutionImidazopyridine derivatives

Such methods are efficient for constructing complex heterocycles .

Scientific Research Applications

Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate with structurally related compounds:

Compound Name Substituent (Position) Molecular Weight Melting Point (°C) Yield/Purity Key References
This compound 2-Fluorophenyl (6) 269.25* Not reported ≥95%
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (6) 269.09 Not reported 95%
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate Cl (6) 224.64 Not reported 95%
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate F (6) 208.19 Not reported 95%
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CF₃ (6) 258.20 Not reported 95%
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate Br (8), CH₃ (6) 283.01 Not reported 83.3% yield

*Calculated molecular weight based on formula C₁₆H₁₃FN₂O₂.

Key Observations :

  • Substituent Effects : The 2-fluorophenyl group introduces steric bulk and electron-withdrawing properties compared to smaller halogen (Br, Cl, F) or alkyl (CH₃) substituents. This may influence solubility, metabolic stability, and target binding .
  • Synthetic Accessibility: Bromo and chloro analogs are synthesized via Suzuki-Miyaura coupling or direct halogenation, achieving yields >70% .

Biological Activity

Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₀H₉FN₂O₂
  • Molecular Weight : 208.19 g/mol
  • CAS Number : 367500-93-4

Antitubercular Activity

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including this compound, against Mycobacterium tuberculosis (Mtb). The compound exhibits significant activity against both drug-sensitive and multidrug-resistant strains of Mtb.

  • Mechanism of Action : The proposed mechanism involves inhibition of key enzymes in the bacterial metabolic pathway, which disrupts cell wall synthesis and leads to bacterial cell death.
  • Minimum Inhibitory Concentration (MIC) : In vitro studies indicate that related compounds have MIC values ranging from 0.07 to 0.14 μM against extensively drug-resistant strains of Mtb .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-a]pyridine derivatives has revealed several critical factors influencing their biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups at specific positions on the phenyl ring significantly enhances antibacterial potency. For instance, compounds with halogen substitutions at the 6-position showed improved activity compared to unsubstituted variants .
  • Linker Variations : Modifications in the linker between the imidazo and phenyl rings also impact biological efficacy. Flexible linkers have been associated with better target binding and increased lipophilicity, which is crucial for membrane penetration .

Study on Antitubercular Agents

A recent study synthesized a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine derivatives and evaluated their biological activity. Among these, certain compounds demonstrated low nanomolar MIC values against both sensitive and resistant Mtb strains. Specifically, compounds with a 6-fluoro substitution exhibited promising pharmacokinetic profiles and low cytotoxicity .

CompoundMIC (μM)Activity Type
Compound A0.006Anti-Mtb
Compound B0.045Anti-Mtb
Compound C>128Cytotoxicity

Safety Profile

The safety profile of this compound has been assessed through cytotoxicity assays using VERO cell lines. Results indicated that the compound is non-cytotoxic at concentrations exceeding 128 μM, suggesting a favorable therapeutic index for further development .

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